molecular formula C10H9ClN4 B1367214 3-(4-Chlorophenyl)-6-hydrazinopyridazine CAS No. 60478-25-3

3-(4-Chlorophenyl)-6-hydrazinopyridazine

Cat. No. B1367214
CAS RN: 60478-25-3
M. Wt: 220.66 g/mol
InChI Key: AZCTXHPEZWKVGD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-hydrazinopyridazine (3-CPH) is an organic compound composed of two nitrogen, four carbon, and five hydrogen atoms. It is a member of the hydrazinopyridazine family, which is a type of heterocyclic compound that can be used in a variety of scientific applications. 3-CPH is a versatile compound, with a wide range of uses in scientific research, including in the synthesis of peptides, and in the study of the biochemical and physiological effects of the compound. In

Scientific Research Applications

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of more complex molecules. Its hydrazine group is highly reactive, making it a valuable intermediate in the synthesis of various organic compounds. For example, it can be used to create novel chalcones, which have shown promise as chemotherapeutic agents .

Antiparasitic Studies

The compound’s structural similarity to known antiparasitic agents suggests it could be studied for activity against parasitic infections. Research could focus on its efficacy against diseases like leishmaniasis, as halogenated compounds often exhibit antiparasitic properties .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Chlorophenyl)-6-hydrazinopyridazine may also interact with various biological targets.

Mode of Action

Related compounds have been reported to exhibit antioxidant and immunomodulatory properties . This suggests that 3-(4-Chlorophenyl)-6-hydrazinopyridazine might interact with its targets to modulate oxidative stress and immune responses.

Biochemical Pathways

Similar compounds have been found to modulate oxidative stress and inflammatory pathways . Therefore, it is plausible that 3-(4-Chlorophenyl)-6-hydrazinopyridazine may also influence these pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties may also apply to 3-(4-Chlorophenyl)-6-hydrazinopyridazine, impacting its bioavailability and therapeutic potential.

Result of Action

Cmi, a related compound, has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system . Similar effects might be expected from 3-(4-Chlorophenyl)-6-hydrazinopyridazine.

properties

IUPAC Name

[6-(4-chlorophenyl)pyridazin-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCTXHPEZWKVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508205
Record name 3-(4-Chlorophenyl)-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-6-hydrazinopyridazine

CAS RN

60478-25-3
Record name 3-(4-Chlorophenyl)-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10.0 g. of 6-(p-chlorophenyl)-3-chloropyridazine, 6.6 g. of hydrazine hydrate and 150 ml. of butanol is heated at reflux overnight. The reaction mixture is cooled and the precipitate is collected by filtration, washed with butanol and water and then dried yielding 6-(p-chlorophenyl)-3-hydrazinopyridazine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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